molecular formula C10H10O3 B15349784 9-Oxo-2,4,5,7-decatetraenoic acid CAS No. 61947-93-1

9-Oxo-2,4,5,7-decatetraenoic acid

Cat. No.: B15349784
CAS No.: 61947-93-1
M. Wt: 178.18 g/mol
InChI Key: RWIJHDVNVFLSFB-UHFFFAOYSA-N
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Description

9-Oxo-2,4,5,7-decatetraenoic acid is a naturally occurring oxo fatty acid with a molecular formula of C10H10O3. It is classified as an unsaturated fatty acid and is known for its conjugated double bond structure. This compound has garnered interest in scientific research due to its potential biological and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for 9-oxo-2,4,5,7-decatetraenoic acid typically involve the oxidation of its precursor fatty acids. One common method is the oxidation of conjugated linoleic acid (CLA) using oxidizing agents such as ozone or hydrogen peroxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes, often using catalysts to enhance the reaction efficiency. The process requires careful control of temperature, pressure, and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: 9-Oxo-2,4,5,7-decatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include ozone, hydrogen peroxide, and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Products include various oxo derivatives and carboxylic acids.

  • Reduction: Reduced forms of the acid, such as alcohols or aldehydes.

  • Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.

  • Biology: Investigated for its role in lipid metabolism and its effects on cell signaling pathways.

  • Medicine: Explored for its anti-inflammatory and antioxidant properties, with potential therapeutic applications in treating chronic diseases.

  • Industry: Utilized in the development of bio-based materials and as an additive in food and cosmetic products.

Mechanism of Action

The mechanism by which 9-oxo-2,4,5,7-decatetraenoic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα.

  • Pathways Involved: Activation of PPARα leads to the regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis.

Comparison with Similar Compounds

  • 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo ODA)

  • Conjugated linoleic acid (CLA)

  • Other oxo fatty acids

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Properties

CAS No.

61947-93-1

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

9-oxodeca-2,4,7-trienoate

InChI

InChI=1S/C10H10O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H,1H3

InChI Key

RWIJHDVNVFLSFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C[CH+]C=CC=CC(=O)[O-]

Origin of Product

United States

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